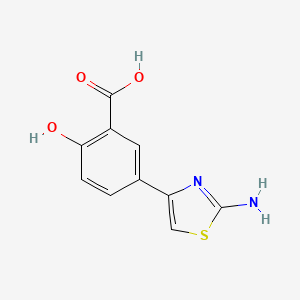
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a hydroxybenzoic acid moiety, which is a benzene ring substituted with a hydroxyl group and a carboxylic acid group. This unique structure imparts a variety of chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid typically involves the reaction of 2-aminothiazole with salicylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-aminothiazole is reacted with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the hydroxybenzoic acid moiety.
Salicylic Acid: Contains the hydroxybenzoic acid moiety but lacks the aminothiazole ring.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is unique due to the combination of the aminothiazole and hydroxybenzoic acid moieties. This unique structure imparts a range of chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c11-10-12-7(4-16-10)5-1-2-8(13)6(3-5)9(14)15/h1-4,13H,(H2,11,12)(H,14,15) |
InChIキー |
AHYMLGMKOLOTAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
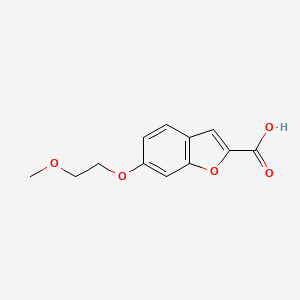

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
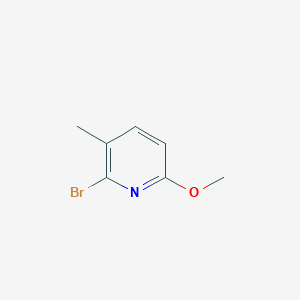
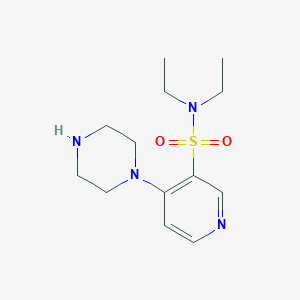
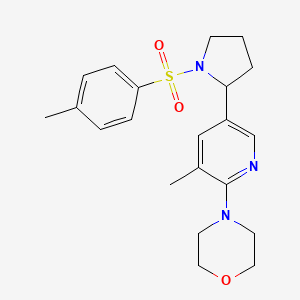


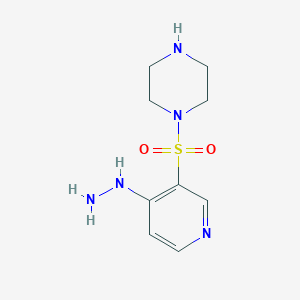
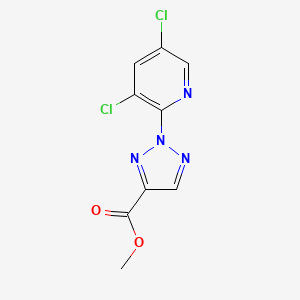
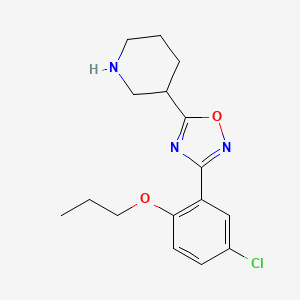
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
